3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EBC-46 and is derived from the seeds of the Blushwood tree, which is found in the rainforests of North Queensland, Australia. EBC-46 has shown promising results in preclinical studies as an anti-cancer agent, and its mechanism of action is currently being investigated.
Mecanismo De Acción
EBC-46 works by activating the protein kinase C (PKC) pathway, which leads to the destruction of the tumor's blood supply. This process is mediated by the release of calcium ions from the endoplasmic reticulum, which activates PKC. The activation of PKC leads to the formation of reactive oxygen species (ROS) and the destruction of the tumor's blood vessels.
Biochemical and Physiological Effects:
EBC-46 has been shown to have a range of biochemical and physiological effects. Preclinical studies have shown that EBC-46 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and activate the immune system. EBC-46 has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EBC-46 in lab experiments is its specificity for cancer cells. EBC-46 has been shown to selectively target cancer cells while leaving healthy cells unharmed. This makes it an attractive candidate for cancer therapy. However, one of the limitations of using EBC-46 in lab experiments is its complex synthesis process. The multi-step synthesis process can make it challenging to produce large quantities of EBC-46 for use in experiments.
Direcciones Futuras
There are several future directions for the research on EBC-46. One potential direction is the development of new synthesis methods that can produce EBC-46 more efficiently. Another direction is the investigation of the use of EBC-46 in combination with other cancer therapies. Additionally, the mechanism of action of EBC-46 is still not fully understood, and further research is needed to elucidate its effects on cancer cells. Finally, clinical trials are needed to determine the safety and efficacy of EBC-46 in humans.
In conclusion, EBC-46 is a promising anti-cancer agent that has shown selective toxicity towards cancer cells. Its mechanism of action is still being investigated, and further research is needed to fully understand its effects on cancer cells. The development of new synthesis methods and investigation of its use in combination with other cancer therapies are potential future directions for research on EBC-46.
Métodos De Síntesis
EBC-46 is a complex molecule that requires a multi-step synthesis process. The synthesis of EBC-46 involves the use of various reagents and solvents, which can make the process challenging. The most common method used for the synthesis of EBC-46 involves the reaction of 2-amino-3-(2-ethylbutanamido)benzofuran with 4-methoxybenzoyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
EBC-46 has been extensively studied for its anti-cancer properties. Preclinical studies have shown that EBC-46 has the ability to selectively destroy cancer cells while leaving healthy cells unharmed. EBC-46 works by disrupting the blood supply to the tumor, leading to the death of cancer cells. This process is known as vascular disruption.
Propiedades
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-17-8-6-7-9-18(17)28-20(19)22(26)23-15-10-12-16(27-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZDQILKLKAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.